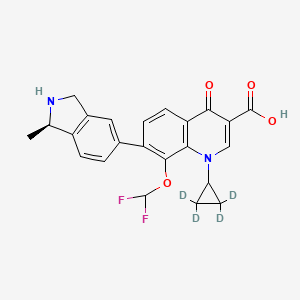
Garenoxacin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Garenoxacin-d4 is a labelled form of Garenoxacin . Garenoxacin is a Des-F(6)-quinolone antibacterial and a topoisomerase II inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C23H16D4F2N2O4 . Unfortunately, the specific details about the molecular structure of this compound were not found in the available sources.Chemical Reactions Analysis
A study has been conducted on the labeling of Garenoxacin (GXN) with technetium-99m (99mTc) using different concentrations of GXN, sodium pertechnetate (Na99mTcO4), stannous chloride dihydrate (SnCl2·2H2O) at different pH . The study evaluated the in-vitro stability in saline, serum, binding with multi-resistant Staphylococcus aureus (MDRSA) and penicillin .Physical And Chemical Properties Analysis
Garenoxacin has a molecular weight of 426.41, a density of 1.4±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a flash point of 305.5±30.1 °C . It also has a melting point of 226-227° . These properties might be similar for this compound, but specific details were not found in the available sources.作用機序
The mechanism of action of Garenoxacin-d4 is still not fully understood. However, it is known that this compound binds to the active site of enzymes and proteins, which inhibits their activity. It is also known to interact with drug receptors and to modulate gene expression and signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and kinases, as well as to modulate gene expression and signal transduction pathways. It has also been found to interact with drug receptors, leading to the modulation of drug metabolism and pharmacokinetics.
実験室実験の利点と制限
Garenoxacin-d4 has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Furthermore, it has a wide range of applications, making it a useful tool for a variety of experiments. However, this compound also has some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for Garenoxacin-d4. It could be used to develop new drugs and drug delivery systems. It could also be used to study protein-protein interactions and drug-receptor binding. Additionally, this compound could be used to study the regulation of gene expression and signal transduction pathways. Finally, this compound could be used to develop new therapeutic strategies for the treatment of diseases.
合成法
Garenoxacin-d4 is synthesized through a two-step synthesis process. The first step involves the synthesis of the precursor compound, 4-chloro-N-(3-chloro-2-hydroxy-5-methylphenyl)benzamide, which is then reacted with 4-chloro-2-hydroxy-5-methylphenylboronic acid to produce this compound. The reaction is carried out in the presence of a catalytic amount of palladium acetate and a base, such as sodium carbonate. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours.
科学的研究の応用
薬物動態/薬力学(PK/PD)モデリング
Garenoxacin-d4は、新規のdes-F(6)-キノロンであり、集団薬物動態/薬力学(PK/PD)モデリングおよびモンテカルロシミュレーションで使用されて、投薬レジメンを最適化してきました . この薬剤は、呼吸器の感染性病原体に対して強力な抗菌作用を有しています .
抗菌活性
this compoundは、臨床的に重要な微生物の幅広い範囲に対して優れた抗菌活性を示してきました . その活性は、黄色ブドウ球菌、化膿連鎖球菌、および呼吸器病原体に対して調べられました .
投薬量の最適化
this compoundの最適な投薬量は、前向きな集団PK/PD解析および臨床試験シミュレーションを使用して決定されました . この薬剤は、1日1回400 mgの用量で効果的であることがわかりました .
呼吸器感染症の治療
this compoundは、呼吸器感染症の治療に効果的であることがわかりました . それは、クラミジア属、マイコプラズマ・ニューモニエ、レジオネラ属を含む、グラム陽性およびグラム陰性の好気性および嫌気性細菌に対して、幅広い抗菌活性を有しています .
時間殺菌試験
this compoundの殺菌活性は、ブドウ球菌、肺炎球菌、および化膿連鎖球菌の株に対する時間殺菌分析によって評価されました . この薬剤は、ブドウ球菌に対して急速に殺菌作用を示し、MICの4倍で3時間以内に生菌数の有意な減少が見られました<a aria-label="2: 5. 時間殺菌試験 this compoundの殺菌活性は、ブドウ球菌、肺炎球菌、および化膿連鎖球菌の株に対する時間殺菌分析によって評価されました2" data-citationid="a55f81d8-1050-a7e9-13e5-30162712d267-30" h
Safety and Hazards
Garenoxacin is considered hazardous. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
特性
IUPAC Name |
8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-GCZSHRFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

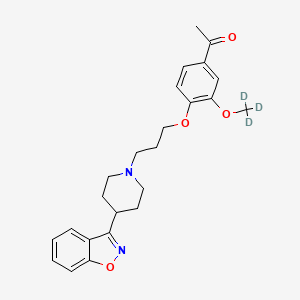
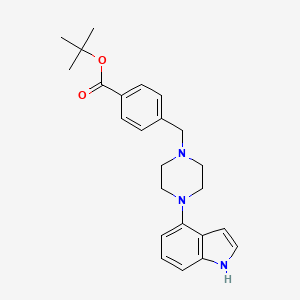


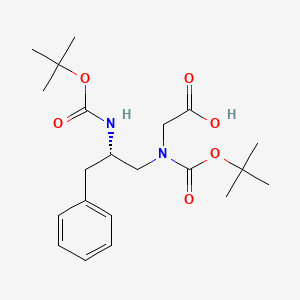

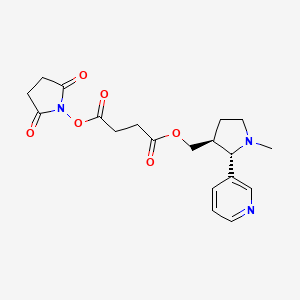
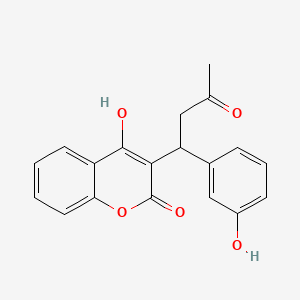
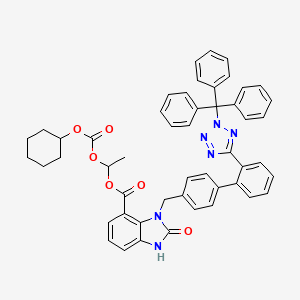

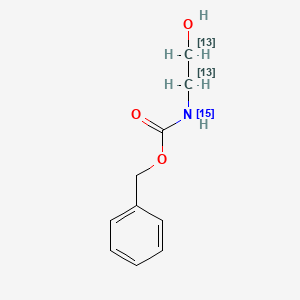
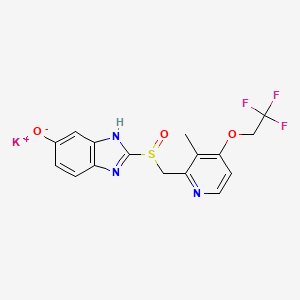
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)
